molecular formula C11H9NO4 B14146861 N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 89228-63-7

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide

Katalognummer: B14146861
CAS-Nummer: 89228-63-7
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: RKZOEUMPTLSLBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a chemical compound belonging to the benzopyran familyThese compounds are widely found in nature and have significant biological and pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and green chemistry principles to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticoagulant agent.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide include other benzopyran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the N-hydroxy group may enhance its reactivity and biological activity compared to other benzopyran derivatives .

Eigenschaften

CAS-Nummer

89228-63-7

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

N-hydroxy-6-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H9NO4/c1-6-2-3-9-7(4-6)5-8(10(13)12-15)11(14)16-9/h2-5,15H,1H3,(H,12,13)

InChI-Schlüssel

RKZOEUMPTLSLBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.